6-epi-Castanospermine

Descripción general

Descripción

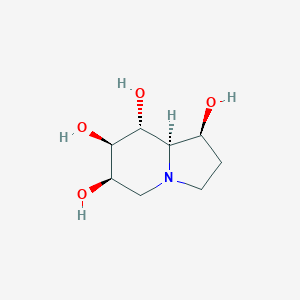

6-Epicastanospermine is a novel indolizidine alkaloid that has garnered significant interest in the scientific community due to its unique chemical structure and biological activities. It is structurally related to castanospermine, a well-known glycosidase inhibitor, and is characterized by its molecular formula C8H15NO4 .

Métodos De Preparación

The synthesis of 6-Epicastanospermine involves several steps, including the stereoselective formation of key intermediates. One notable synthetic route includes the phenylselenoamidation of trichloroacetimidate derived from allylic alcohol, followed by dihydroxylation of olefins to establish the three contiguous asymmetric centers . Another method involves the Sharpless asymmetric aminohydroxylation of furyl acrylate and subsequent oxidation of alpha-furfurylamine derivatives

Análisis De Reacciones Químicas

6-Epicastanospermine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trihaloethenes and phenylselenoamidation agents . The major products formed from these reactions are typically derivatives of the original compound, which retain the core indolizidine structure while introducing new functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

6-epi-Castanospermine and its analogs exhibit notable biological activities, primarily as glycosidase inhibitors. These properties make them promising candidates in various therapeutic areas:

- Antiviral Activity : Research indicates that compounds like castanospermine and its derivatives can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV). For instance, 6-O-butanoyl castanospermine (MBI-3253) has entered Phase II clinical trials for chronic HCV treatment due to its potent antiviral properties .

- Anticancer Properties : The compound has shown potential as an anticancer agent by inhibiting glycosidases that are crucial for cancer cell metabolism. Castanospermine itself has been evaluated in clinical trials for cancer treatment .

- Antidiabetic Effects : As an inhibitor of α-glucosidases, this compound can be utilized in managing diabetes by slowing carbohydrate absorption, thereby controlling blood sugar levels .

Synthetic Methodologies

The synthesis of this compound involves complex chemical processes that allow for its production and modification:

- Total Synthesis Approaches : Various synthetic routes have been developed to produce this compound. A notable method includes the use of chiral building blocks and stereoselective reactions to achieve the desired stereochemistry essential for biological activity . For example, a concise stereoselective synthesis involves the formation of a syn, anti-acetylenic 2-amino-1,3-diol stereotriad, showcasing the compound's synthetic versatility .

- Divergent Synthetic Pathways : Researchers have explored divergent synthetic strategies that enable the production of multiple analogs from a common precursor. This approach enhances the ability to optimize compounds for specific biological activities .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Mecanismo De Acción

6-Epicastanospermine exerts its effects primarily by inhibiting glycosidases, enzymes that break down carbohydrates. It is particularly effective against cytosolic or neutral alpha-mannosidase, while it does not inhibit lysosomal (acidic) alpha-mannosidase . This selective inhibition is due to the compound’s structural similarity to D-pyranomannose, allowing it to bind effectively to the enzyme’s active site .

Comparación Con Compuestos Similares

6-Epicastanospermine is often compared to other indolizidine alkaloids such as castanospermine and deoxynojirimycin. While all these compounds inhibit glycosidases, 6-Epicastanospermine is unique in its selective inhibition of neutral alpha-mannosidase . This specificity makes it a valuable tool in biochemical research. Other similar compounds include:

Castanospermine: Inhibits all forms of alpha- and beta-D-glucosidases.

Deoxynojirimycin: Another glycosidase inhibitor with a slightly different inhibition profile.

Actividad Biológica

6-epi-Castanospermine is an indolizidine alkaloid derived from the seeds of Castanospermum australe. This compound has garnered attention due to its diverse biological activities, particularly as a glycosidase inhibitor. The following sections will detail its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its bicyclic structure, which contributes to its biological activity. The synthesis of this compound has been achieved through various methods, including stereoselective approaches from chiral precursors like R-Glycidol and derivatives of β-D-fructopyranoside . The complexity of its synthesis is attributed to the arrangement of multiple stereocenters.

Biological Activities

1. Glycosidase Inhibition

this compound is primarily recognized for its ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. It has shown potent inhibitory effects on:

- Amyloglucosidase : A critical enzyme in starch digestion, where this compound acts as a competitive inhibitor .

- Alpha-glucosidase : This enzyme is involved in the breakdown of carbohydrates into glucose; this compound exhibits significant inhibitory activity, although less potent than its isomer, swainsonine .

2. Antiviral and Anticancer Properties

Research indicates that this compound possesses antiviral properties, particularly against viruses that utilize glycoproteins for cell entry. Its mechanism involves disrupting glycoprotein processing in infected cells, thereby inhibiting viral replication . Additionally, studies have suggested potential anticancer activity due to its ability to modulate glycosylation processes critical for tumor progression.

3. Antidiabetic Effects

The compound has also been studied for its antidiabetic properties, particularly in relation to its impact on glucose metabolism and insulin sensitivity. By inhibiting alpha-glucosidases, this compound may help regulate blood sugar levels postprandially .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted the synthesis and biological evaluation of various indolizidine alkaloids, including this compound, demonstrating their effectiveness as glycosidase inhibitors with potential therapeutic applications in metabolic disorders .

- Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the bicyclic structure can enhance or diminish biological activity .

Propiedades

IUPAC Name |

(1S,6R,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVVGAQPNNXQDW-SLBCVNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(C(C(C2C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147977 | |

| Record name | 6-Epicastanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107244-34-8 | |

| Record name | 6-Epicastanospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107244348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Epicastanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.